molecular formula C11H12N2O B3092966 2-cyano-N-[(1S)-1-phenylethyl]acetamide CAS No. 1240041-69-3

2-cyano-N-[(1S)-1-phenylethyl]acetamide

Cat. No. B3092966
CAS RN: 1240041-69-3
M. Wt: 188.23 g/mol
InChI Key: RZFUCBLCIHIKHV-VIFPVBQESA-N
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Description

“2-cyano-N-[(1S)-1-phenylethyl]acetamide” is an organic compound. It contains a total of 26 atoms, including 12 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecule contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-cyano-N-[(1S)-1-phenylethyl]acetamide” includes 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Catalysis in Dynamic Kinetic Resolution

This compound plays a crucial role in the Dynamic Kinetic Resolution (DKR) of (±)-1-Phenylethylamine . The DKR process combines enzymatic kinetic resolution with in situ racemization catalyzed by a metal catalyst. This compound is used to synthesize enantiomerically enriched N - [ ( R )- (\u2009+)-1-phenylethyl] amide . The process can achieve a total enantiomeric excess up to 99% .

Recyclable Catalyst

The compound is used in a recyclable palladium catalyst supported on dolomite . The catalyst demonstrated high activity for reactions performed under mild conditions . It could be reused up to 5 cycles after the regeneration step .

Anti-inflammatory and Analgesic Activity

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . These synthesized phenoxy compounds were examined for their anti-inflammatory and analgesic activities . The results indicated that halogen-containing phenoxy compounds showed promising results .

Pharmaceutical Applications

Enantiomerically pure amines, synthesized using this compound, are important building blocks for the synthesis of molecules with potential biological activity in agrochemistry, pharmaceutical, and fine chemical industries . For example, enantiomerically pure ( S )- Rivastigmine, synthesized using this compound, has been considered a potential agent in drugs for therapy of Alzheimer’s and Parkinson’s diseases .

Chiral Auxiliary and Resolving Agents

Chiral amines, synthesized using this compound, also play an important role as chiral auxiliary and resolving agents .

Medicinal Chemistry

This compound is used in medicinal chemistry for the synthesis of new pharmaceutical compounds . It is used to research the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

properties

IUPAC Name

2-cyano-N-[(1S)-1-phenylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFUCBLCIHIKHV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[(1S)-1-phenylethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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